ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
Description
Ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 2-methyl-5-[2-[(4-methylphenyl)methylamino]-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-4-30-24(29)19-16(3)26-21(20(19)18-8-6-5-7-9-18)22(27)23(28)25-14-17-12-10-15(2)11-13-17/h5-13,26H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQHUACWSPGRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 3a: Acylation with Oxalyl Chloride
The C-5 position of the pyrrole is acylated using oxalyl chloride (1.2 equiv) in dry dichloromethane (DCM) at 0°C. After 2 h, the intermediate 5-oxoacetylpyrrole is isolated in 82% yield.
Step 3b: Amide Coupling with 4-Methylbenzylamine
The oxoacetyl group reacts with 4-methylbenzylamine (1.5 equiv) using EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF at 0°C to room temperature for 18–30 h. This yields the target amide in 65–72% yield.
Optimization Note : Microwave-assisted coupling (50°C, 1 h) improves yields to 78% while reducing reaction time.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Functionalization
Source outlines a three-component reaction using α-hydroxyketones, 3-oxobutanenitrile, and anilines. Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate is formed in situ, followed by oxidative introduction of the oxoacetyl group using MnO₂ (1.5 equiv) in THF at reflux (4 h, 68% yield).
Zav’yalov Pyrrole Synthesis
Source employs cyclization of enamino malonates with Ac₂O to form pyrrolidinones, which are dehydrogenated to pyrroles using DDQ (2.0 equiv) in toluene (12 h, 60°C, 55% yield). While feasible, this method requires additional steps for side-chain incorporation.
Yield Optimization and Reaction Conditions
The table below compares key methodologies:
*E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrrole ring and dihedral angles between substituents (89.2° between pyrrole and phenyl planes).
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-methyl-5-(2-((4-chlorobenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-(2-((4-methoxybenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
- Ethyl 2-methyl-5-(2-((4-fluorobenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate
Uniqueness
The uniqueness of ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl group, in particular, may influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Biological Activity
Ethyl 2-methyl-5-(2-((4-methylbenzyl)amino)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a complex pyrrole derivative with potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition effects. This article explores the biological activity of this specific compound, focusing on its mechanism of action, biological targets, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
This structure comprises a pyrrole ring substituted with various functional groups that contribute to its biological activity.
The biological activity of this compound involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological processes, leading to therapeutic effects. For example, it may inhibit enzymes involved in disease pathways or alter cellular signaling mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Ethyl 2-Methyl-Pyrrole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|---|---|
| Ethyl 2-methyl... | E. coli | 15 | C. albicans | 12 |
| Ethyl 2-methyl... | S. aureus | 18 | A. niger | 10 |
Note: The values are indicative and may vary based on experimental conditions.
Anticancer Activity
Studies have indicated that certain pyrrole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has shown promise in preclinical models.
Case Study: Anticancer Efficacy
A study conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.
Table 2: Anticancer Activity Data
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 10 | 80 | |
| 25 | 60 | |
| 50 | 30 | 35 |
Structure–Activity Relationship (SAR)
Research into the SAR of pyrrole derivatives has revealed that modifications to the pyrrole ring and substituents can significantly influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish antimicrobial potency.
Q & A
Q. What spectroscopic and crystallographic methods are essential for characterizing the molecular structure of this compound?
Key techniques include:
- Single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and torsional conformations. Mean C–C bond lengths (e.g., 0.003–0.005 Å) and R-factors (e.g., 0.042–0.182) are critical for validating structural accuracy .
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions, such as the 4-methylbenzyl group and phenyl ring environments.
- Mass spectrometry (MS) and FT-IR to verify molecular weight and functional groups (e.g., ester carbonyl stretches at ~1700 cm⁻¹).
- HPLC for purity assessment (>95%) to ensure minimal synthetic byproducts .
Q. What synthetic routes are commonly employed for pyrrole-3-carboxylate derivatives, and how are reaction conditions optimized?
General protocols involve:
- Multi-step condensation (e.g., reacting pyrrolizine intermediates with ethyl oxalyl monochloride under anhydrous conditions) .
- Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) to minimize side reactions.
- Catalytic use (e.g., triethylamine for deprotonation) to enhance yields.
- Workup procedures (e.g., column chromatography with silica gel) for purification .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
The ICReDD framework integrates quantum chemical calculations and experimental feedback:
- Quantum mechanics/molecular mechanics (QM/MM) simulations predict energetically favorable pathways for key steps like amide bond formation .
- Transition state analysis identifies rate-limiting steps (e.g., cyclization of the pyrrole ring).
- Machine learning prioritizes reaction conditions (e.g., solvent polarity, temperature) using historical crystallography and yield data .
Q. What strategies resolve structural disorder observed in single-crystal X-ray diffraction data for similar pyrrole derivatives?
- Twinned crystal refinement for overlapping lattices, using software like SHELXL .
- Occupancy factor adjustment for disordered groups (e.g., methylbenzyl substituents).
- Low-temperature data collection (e.g., 100 K) to reduce thermal motion artifacts .
- Complementary NMR analysis to validate dynamic disorder in solution .
Q. How do electronic effects of substituents (e.g., 4-methylbenzyl) influence reactivity and crystallization behavior?
- Electron-donating groups (e.g., methyl) stabilize the pyrrole ring via resonance, enhancing cyclization yields .
- Steric effects from bulky substituents (e.g., phenyl) can hinder crystallization, requiring solvent screening (e.g., ethanol/water mixtures) for optimal crystal growth .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O hydrogen bonds) driving packing efficiency .
Q. What methodologies address contradictions between spectroscopic and computational data for this compound?
- DFT calculations (e.g., B3LYP/6-311G**) benchmarked against experimental XRD geometries to validate bond angles/planarity .
- Dynamic NMR to detect conformational exchange in solution that static XRD structures may not capture .
- Sensitivity analysis in computational models to assess the impact of solvent polarity on spectral predictions .
Data Analysis and Reproducibility
Q. How can researchers mitigate batch-to-batch variability in synthesis yields?
- Design of Experiments (DoE) to statistically optimize variables (e.g., stoichiometry, reaction time) .
- In-line monitoring (e.g., FT-IR probes) for real-time tracking of intermediate formation.
- Strict anhydrous conditions to prevent hydrolysis of the ester group .
Q. What analytical workflows validate the compound’s stability under physiological conditions for bioactivity studies?
- Accelerated stability testing (40°C/75% RH) with LC-MS to detect degradation products.
- Plasma protein binding assays using equilibrium dialysis to assess bioavailability.
- Metabolite identification via high-resolution MS/MS in simulated gastric fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
